molecular formula C7H10O B14690750 Hepta-1,6-dien-3-one CAS No. 33698-60-1

Hepta-1,6-dien-3-one

Katalognummer: B14690750
CAS-Nummer: 33698-60-1
Molekulargewicht: 110.15 g/mol
InChI-Schlüssel: CBAGROYOJMZIRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hepta-1,6-dien-3-one is an organic compound with the molecular formula C7H10O It is characterized by a seven-carbon chain with two double bonds at positions 1 and 6, and a ketone group at position 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hepta-1,6-dien-3-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of acetone with acrolein, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions: Hepta-1,6-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Hepta-1,6-dien-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of hepta-1,6-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s double bonds and ketone group allow it to participate in a range of chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic addition reactions makes it a potential candidate for targeting specific enzymes or receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Hepta-1,6-dien-3-one can be compared with other similar compounds such as:

This compound stands out due to its simpler structure and versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

33698-60-1

Molekularformel

C7H10O

Molekulargewicht

110.15 g/mol

IUPAC-Name

hepta-1,6-dien-3-one

InChI

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-4H,1-2,5-6H2

InChI-Schlüssel

CBAGROYOJMZIRK-UHFFFAOYSA-N

Kanonische SMILES

C=CCCC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.